5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole
CAS No.: 1705515-95-2
Cat. No.: VC5048366
Molecular Formula: C16H15N3O2S2
Molecular Weight: 345.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705515-95-2 |
|---|---|
| Molecular Formula | C16H15N3O2S2 |
| Molecular Weight | 345.44 |
| IUPAC Name | 2,1,3-benzothiadiazol-5-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
| Standard InChI | InChI=1S/C16H15N3O2S2/c20-16(11-3-4-12-13(10-11)18-23-17-12)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2 |
| Standard InChI Key | YKBPVQOUAJRWSX-UHFFFAOYSA-N |
| SMILES | C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=NSN=C4C=C3 |
Introduction
5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound belonging to the class of heterocyclic compounds. It features a benzothiadiazole moiety, known for its diverse biological activities and applications in materials science. The compound's structure incorporates both furan and thiazepane rings, contributing to its potential reactivity and functionality in various chemical contexts.
Synthesis
The synthesis of 5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. These processes may include cyclization and functionalization reactions, with conditions such as temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and reaction time playing critical roles in optimizing yield and purity.
Chemical Reactions and Applications
This compound can participate in various chemical reactions, including electrophilic substitution on the benzothiadiazole moiety, which can be enhanced by using Lewis acids. The compound's potential applications span across fields such as chemistry, biology, and medicine, with studies suggesting similar benzothiadiazole derivatives exhibit antimicrobial and anticancer effects.
Biological Activities and Potential Applications
Similar benzothiadiazole derivatives have shown biological activities such as antimicrobial and anticancer effects, suggesting potential therapeutic applications for this compound. Further research is needed to explore its full capabilities and mechanisms in biological systems.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole | Not specified | Approximately 286.36 g/mol | Benzothiadiazole, furan, and thiazepane rings |
| 4-(furan-2-carbonyl)-7-phenyl-1,4-thiazepane | C16H17NO2S | 287.4 g/mol | Furan, thiazepane, and phenyl groups |
| 5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-3-phenyl-2,1-benzoxazole | C23H20N2O3S | 404.4815 g/mol | Benzoxazole, furan, and thiazepane rings |
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